Technical Monograph: 4-(1,2,3-Thiadiazol-4-yl)benzylamine Hydrochloride
Technical Monograph: 4-(1,2,3-Thiadiazol-4-yl)benzylamine Hydrochloride
The following technical guide is structured as a high-level monograph designed for drug discovery scientists and organic chemists. It synthesizes structural analysis, synthetic methodology, and functional applications into a cohesive narrative.
CAS: 175205-49-9 | Formula: C
Executive Summary
4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride represents a specialized heterocyclic building block bridging the gap between agrochemical signaling agents and pharmaceutical pharmacophores. Characterized by the electron-deficient 1,2,3-thiadiazole ring fused to a benzylamine linker, this compound serves as a critical intermediate for introducing the thiadiazole moiety—a known bioisostere for thiazoles and pyridines—into larger molecular architectures. This guide details its structural properties, the Hurd-Mori synthetic protocol, and its utility in fragment-based drug design (FBDD).
Chemical Constitution & Structural Analysis
The compound is defined by two distinct functional domains separated by a phenyl spacer. Understanding the electronic interplay between these domains is crucial for derivatization.
Structural Domains
-
The 1,2,3-Thiadiazole Ring (C4-Position): This five-membered heterocycle is aromatic but highly electron-deficient due to the pyridine-like nitrogen atoms and the sulfur atom. It acts as a strong electron-withdrawing group (EWG), influencing the pKa of the distal amine. It is also a "masked" functional group; under photolytic or strong basic conditions, it can fragment to release nitrogen gas and generate thioketenes.
-
The Benzylamine Moiety: The primary amine is protonated as the hydrochloride salt, ensuring water solubility and stability. The methylene spacer (
) decouples the amine from the direct resonance effects of the aromatic system, maintaining its nucleophilicity upon neutralization.
Quantitative Data Summary
| Property | Value | Context |
| Molecular Weight | 227.71 g/mol | Fragment-like (Rule of 3 compliant) |
| Exact Mass | 191.05 (Free base) | Monoisotopic identification |
| Topological Polar Surface Area (TPSA) | ~80 Ų | Moderate membrane permeability |
| H-Bond Donors/Acceptors | 3 / 3 | High interaction potential |
| Solubility | High (Water/DMSO) | Salt form enhances aqueous utility |
| Melting Point | >200 °C (Decomp.)[4][5] | Typical for amine HCl salts |
Synthetic Methodology: The Hurd-Mori Cyclization
The most authoritative route for constructing the 4-aryl-1,2,3-thiadiazole core is the Hurd-Mori reaction . This protocol avoids the use of hazardous diazomethane and utilizes readily available acetophenone derivatives.
Retrosynthetic Strategy
The synthesis targets the construction of the thiadiazole ring before the final deprotection of the amine, or alternatively, the reduction of a nitrile precursor.
-
Precursor: 4-Acetylbenzonitrile (commercially available).
-
Key Transformation: Oxidative cyclization of a semicarbazone or hydrazone using thionyl chloride (
).
Detailed Protocol (Self-Validating)
Step 1: Hydrazone Formation
-
Reagents: 4-Acetylbenzonitrile (1.0 eq), Ethoxycarbonyl hydrazine (1.1 eq), Ethanol (0.5 M).
-
Procedure: Reflux the ketone and hydrazine derivative with a catalytic amount of acetic acid for 4–6 hours.
-
Validation: Monitor via TLC (disappearance of ketone). Product precipitates upon cooling.
-
Yield Expectation: >85%.
Step 2: Hurd-Mori Cyclization (Thiadiazole Formation)
-
Reagents: Hydrazone intermediate (from Step 1), Thionyl Chloride (
, excess), Dichloromethane (DCM). -
Procedure: Cool neat
to 0°C. Add the hydrazone portion-wise. The reaction evolves and gas (requires scrubber). Allow to warm to room temperature and stir for 12 hours. -
Mechanism: The thionyl chloride activates the carbonyl oxygen and attacks the nitrogen, facilitating cyclization and aromatization.
-
Workup: Quench with ice water. Extract with DCM. The product, 4-(1,2,3-thiadiazol-4-yl)benzonitrile , is isolated.
Step 3: Nitrile Reduction & Salt Formation
-
Reagents:
or , followed by anhydrous in dioxane. -
Procedure: Reduce the nitrile to the primary amine. Treat the crude amine solution with 4M HCl in dioxane to precipitate the target hydrochloride salt.
-
Purification: Recrystallization from Ethanol/Ether.
Synthetic Workflow Diagram
Figure 1: Step-wise construction of the thiadiazole core using the Hurd-Mori cyclization followed by nitrile reduction.[2]
Functional Applications & Drug Discovery
Pharmacophore Bioisosterism
In medicinal chemistry, the 1,2,3-thiadiazole ring is utilized as a bioisostere for:
-
Thiazoles/Pyridines: It offers altered polarity and hydrogen bonding capabilities while maintaining a similar steric profile.
-
Metabolic Stability: The nitrogen-rich ring is generally resistant to oxidative metabolism compared to phenyl rings.
Plant Defense Induction (SAR)
The 1,2,3-thiadiazole moiety is the active pharmacophore in commercial plant activators like Tiadinil and Acibenzolar-S-methyl . These compounds do not kill pathogens directly but trigger the plant's Systemic Acquired Resistance (SAR) pathway.
-
Mechanism: They mimic Salicylic Acid (SA) signaling, activating Non-Expressor of Pathogenesis-Related genes 1 (NPR1).
-
Application: 4-(1,2,3-Thiadiazol-4-yl)benzylamine serves as a probe to study the "head-to-tail" requirements of NPR1 binding, where the benzylamine tail can be modified to probe the receptor's depth.
Biological Signaling Pathway
The diagram below illustrates the hypothetical interaction of thiadiazole-based activators within the plant defense signaling cascade.
Figure 2: Mechanism of action for thiadiazole derivatives in activating Systemic Acquired Resistance (SAR).
Handling, Stability, and Safety
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C to prevent hydrolysis or "caking."
-
Stability: The 1,2,3-thiadiazole ring is stable under acidic conditions (hence the HCl salt is stable) but is base-sensitive . Exposure to strong bases (e.g., NaH, LDA) can trigger ring fragmentation (Wolff rearrangement-like pathways).
-
Safety: 1,2,3-thiadiazoles should be handled as potential sensitizers. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Hurd, C. D., & Mori, R. I. (1955). The Reaction of Thionyl Chloride with Acetylhydrazones. Journal of the American Chemical Society. Link
-
Fan, Z., et al. (2010). Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives.[6][7] Journal of Agricultural and Food Chemistry. Link
-
PubChem. (n.d.).[4] Compound Summary: 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride.[1][2][3][4][8] National Library of Medicine. Link
-
Du, X., et al. (2012). Design, synthesis, and antifungal activity of novel 1,2,3-thiadiazole derivatives. Organic & Biomolecular Chemistry.[5][6][9][10][11] Link
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